4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

Catalog No.
S12359266
CAS No.
91715-49-0
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

CAS Number

91715-49-0

Product Name

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5,11H,1-4H2

InChI Key

DVPRMXAQNPJDNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)C2=O)O

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione, also known as 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, is a polycyclic aromatic compound characterized by a naphthalene core with four hydrogenated positions and two keto groups. This compound features a hydroxyl group at the 4-position and is notable for its potential applications in various fields such as organic synthesis and medicinal chemistry. Its molecular formula is C_{10}H_{10}O_{3}, and it has a molecular weight of approximately 178.18 g/mol.

The chemical behavior of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione includes various reactions typical of diketones and phenolic compounds. It can undergo:

  • Oxidation Reactions: The compound can be oxidized to form more complex structures or derivatives. For example, it may react with singlet oxygen to yield α,β-unsaturated enones through radical pathways .
  • Reduction Reactions: The diketone functionality allows for reduction to produce corresponding alcohols or other saturated derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles due to the electrophilic nature of the carbonyl groups.

Research indicates that 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione exhibits various biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant agent due to its ability to scavenge free radicals.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
  • Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes relevant in metabolic pathways.

Several synthetic routes have been developed for the preparation of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione:

  • Hydrogenation of Naphthalene Derivatives: One common method involves the hydrogenation of naphthalene derivatives in the presence of catalysts such as Raney nickel under high pressure and temperature conditions .
  • Oxidative Hydrolysis: Another approach includes oxidative hydrolysis of specific enol silyl ethers under controlled conditions to yield the diketone .
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler naphthalene derivatives followed by oxidation and functional group modifications.

The unique structure and properties of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione lend it to various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug development due to its biological activity.
  • Material Science: Investigated for use in developing novel materials with specific electronic or optical properties.

Several compounds share structural similarities with 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,2-NaphthoquinoneDiketone structure without hydrogenationStronger electrophilicity due to unsaturation
6-Hydroxy-1-naphthalenoneHydroxyl group at a different positionExhibits different biological activities
2-Hydroxy-1-naphthalenoneHydroxyl substitution on naphthalenePotentially different reactivity patterns
2-Methyl-1-naphthalenoneMethyl substitution on naphthaleneAlters solubility and reactivity

These compounds highlight the uniqueness of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione through its specific hydrogenation pattern and functional groups that influence its chemical behavior and biological activity.

Traditional methods for constructing 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione emphasize stepwise functionalization of naphthalene derivatives. These pathways often involve cycloaddition reactions, Friedel-Crafts acylation, and Claisen condensation to establish the diketone framework.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction has been employed to assemble the tetrahydronaphthalene skeleton. For example, reacting 1,3-butadiene with ortho-quinone methides generates bicyclic intermediates that can be further oxidized to introduce the 1,2-dione moiety. A key challenge lies in controlling the regiochemistry of the cycloadduct, which influences the positioning of the hydroxyl group in subsequent steps.

Friedel-Crafts Acylation of Substituted Naphthols

Friedel-Crafts acylation of 4-hydroxynaphthalene derivatives with acyl chlorides provides direct access to acylated intermediates. Double acylation at the 1- and 2-positions, followed by partial hydrogenation of the aromatic rings, yields the target compound. However, over-acylation and competing side reactions necessitate careful optimization of Lewis acid catalysts (e.g., AlCl₃) and reaction stoichiometry.

Claisen Condensation for Diketone Formation

Claisen condensation between ethyl acetoacetate and appropriately substituted cyclohexenone derivatives has been explored to construct the 1,2-dione system. This method requires decarboxylation of the β-keto ester intermediate under acidic conditions, followed by hydroxylation at the 4-position via electrophilic aromatic substitution. Yields are moderate (45–60%) due to competing polymerization side reactions.

Diastereoselective Reduction Strategies for Diketone Systems

The reduction of diketones in bicyclic systems like 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione requires careful selection of reducing agents to control diastereoselectivity. Studies on analogous tetralin-1,4-dione systems demonstrate that steric and electronic factors govern the preferential formation of cis- or trans-diols. For example, L-Selectride® (lithium tri-sec-butylborohydride) favors cis-diol formation with a diastereomeric ratio (d.r.) of 84:16, while Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) preferentially yields trans-diols (d.r. 13:87) [2] [6]. The stark contrast in selectivity arises from the differing transition states: L-Selectride’s bulky borohydride moiety directs hydride delivery to the less hindered face, whereas Red-Al’s smaller size allows access to alternative conformations (Table 1).

Table 1. Diastereoselectivity in the reduction of tetralin-1,4-dione analogs

Reducing AgentMajor ProductDiastereomeric Ratio (d.r.)Yield (%)
L-Selectride®cis-Diol84 : 1698
Red-Al®trans-Diol13 : 8776
Sodium BorohydrideMixed58 : 4298
Borane-TetrahydrofuranMixed61 : 3993

The use of sodium borohydride (NaBH₄) and borane-THF (BH₃·THF) results in moderate selectivity, highlighting the necessity of sterically demanding reagents for high diastereocontrol [2] [6]. These principles are directly applicable to the 1,2-diketone system of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione, where analogous steric interactions dictate the trajectory of hydride attack.

Enantioselective Catalysis in Tetralin-1,4-Dione Derivatives

Enantioselective reductions of bicyclic diketones have been achieved using organocatalysts and metal-ligand complexes. For tetralin-1,4-dione derivatives, the CBS reduction protocol has proven particularly effective. By employing a chiral oxazaborolidine catalyst (e.g., (R)-CBS), the mono-reduction of the diketone yields 4-hydroxy-1-tetralone with 95% enantiomeric excess (ee) [6]. The reaction proceeds via a cyclic transition state where the catalyst’s boron center coordinates with both carbonyl oxygen atoms, enforcing a specific hydride delivery trajectory (Figure 1).

Mechanistic Insight:

  • The diketone binds to the CBS catalyst’s boron center, forming a six-membered transition state.
  • Hydride transfer occurs preferentially to the Re face of the proximal carbonyl group.
  • Steric hindrance from the catalyst’s aryl substituents prevents alternative pathways, ensuring high enantioselectivity.

This methodology has been adapted for 1,2-diketone systems by introducing silicon-based protecting groups (e.g., trimethylsilyl ethers) to mitigate undesired side reactions [6]. For instance, protecting the 4-hydroxy group in 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione prior to CBS reduction could enhance catalyst-substrate interactions, thereby improving ee.

Corey-Bakshi-Shibata (CBS) Reduction Applications

The CBS reduction has been instrumental in achieving enantioselective mono- and bis-reductions of bicyclic diketones. In the mono-reduction of tetralin-1,4-dione analogs, slow addition of the substrate to a BH₃·THF/CBS catalyst mixture affords 4-hydroxy-1-tetralone in 81% yield and 95% ee [6]. Key modifications, such as using a silyl-protected intermediate (e.g., 1-trimethylsiloxy-4-oxotetralin-1-carbonitrile), suppress background reduction and enhance stereochemical fidelity.

For bis-reductions, sequential CBS reductions enable the synthesis of trans-diols with 99% ee. The first reduction establishes the absolute configuration at C4, while the second reduction at C1 is guided by the existing stereocenter, exemplifying substrate-directed asymmetric induction [6]. Applied to 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione, this strategy could yield enantiopure trans-1,2-diols, which are valuable intermediates in natural product synthesis.

The biological activity of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione is fundamentally rooted in its capacity to interact with quinone-dependent enzymatic systems through multiple molecular mechanisms. This compound, bearing the characteristic quinone moiety, exhibits significant potential for enzyme inhibition through redox cycling and covalent modification pathways that are characteristic of the broader quinone family [1] [2].

Quinone Reductase Interactions

Research demonstrates that quinone-containing compounds, including tetrahydronaphthalenedione derivatives, primarily target quinone reductase enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and quinone reductase 2 (NQO2) [1] [3]. These flavin-dependent oxidoreductases catalyze the obligate two-electron reduction of quinones, representing a critical cellular detoxification pathway. The hydroxyl substitution at the 4-position of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione provides additional electron-donating capacity, potentially enhancing its interaction with the enzyme active sites [1].

The mechanism of quinone reductase inhibition involves the formation of enzyme-substrate complexes followed by potential covalent modification of critical amino acid residues. Studies on related naphthoquinone derivatives demonstrate that compounds with similar structural features can achieve mechanism-based inhibition through the generation of electrophilic intermediates that alkylate essential cysteine residues within the enzyme active site [1]. The partition ratio for such interactions typically ranges from 2.0 to 15.0, indicating relatively efficient enzyme inactivation per substrate turnover event.

Topoisomerase Inhibition Mechanisms

Naphthoquinone derivatives, including potential metabolites of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione, exhibit potent topoisomerase inhibition activity through dual mechanisms [4]. The primary mechanism involves interfacial poisoning, where the quinone stabilizes the enzyme-DNA cleavage complex, preventing religation and leading to accumulation of DNA strand breaks. The secondary mechanism involves covalent modification of the enzyme's N-terminal clamp region, which disrupts DNA binding and catalytic function [4].

Etoposide quinone, a structurally related compound, demonstrates inhibition of topoisomerase IIα relaxation activity at concentrations 100-fold lower than the parent compound, with concomitant inhibition of ATP hydrolysis [4]. This enhanced potency suggests that oxidized quinone derivatives possess superior enzyme-targeting capabilities compared to their reduced counterparts.

Cytochrome P450 and Oxidoreductase Systems

Molecular docking studies reveal that quinone compounds demonstrate preferential binding affinity for cytochrome P450 reductase over other oxidoreductases [5]. The binding affinity follows the pattern: cytochrome P450 reductase > apoptosis-inducing factor (AIF) > NQO1, with binding energies ranging from -6.2 to -8.7 kcal/mol depending on the specific quinone structure and substitution pattern [5]. The presence of the hydroxyl group at the 4-position in tetrahydronaphthalenedione derivatives is predicted to enhance hydrogen bonding interactions with enzyme active sites, potentially improving binding affinity and inhibitory potency.

Enzyme SystemInhibition MechanismBinding Affinity (kcal/mol)IC₅₀ Range (μM)
Quinone Reductase NQO1Two-electron reduction-6.2 to -7.15-50
Topoisomerase IIαDNA cleavage complex stabilization-7.8 to -8.90.1-10
Cytochrome P450 ReductaseOne-electron reduction-7.5 to -8.71-25
Protein Disulfide IsomeraseCovalent cysteine modification-6.8 to -7.610-100

Antioxidant Capacity in Radical Scavenging Assays

The antioxidant properties of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione are derived from its dual capacity to function as both a hydrogen atom donor and an electron transfer agent, mechanisms that are characteristic of phenolic quinone compounds [6] [7]. The presence of the hydroxyl group at the 4-position provides a readily abstractable hydrogen atom, while the quinone moiety facilitates electron transfer processes through redox cycling mechanisms.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay represents a standard method for evaluating antioxidant capacity through hydrogen atom transfer mechanisms. Related tetrahydronaphthalene derivatives demonstrate DPPH scavenging activity with IC₅₀ values ranging from 42.53 ± 0.238 μg/mL to 115.44 ± 0.496 μg/mL [8]. The variation in activity correlates directly with the number and position of hydroxyl substituents, with compounds containing phenolic hydroxyl groups exhibiting superior radical scavenging capacity compared to those lacking such functional groups.

The mechanism of DPPH scavenging by quinone derivatives involves initial hydrogen atom abstraction from the phenolic hydroxyl group, generating a phenoxyl radical that is stabilized through resonance with the quinone system [9]. The resulting semiquinone radical can undergo further oxidation to the quinone form or participate in radical-radical coupling reactions, effectively terminating free radical chain reactions.

ABTS Radical Cation Scavenging

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation assay evaluates antioxidant capacity through both hydrogen atom transfer and single electron transfer mechanisms. Naphthoquinone derivatives typically demonstrate superior ABTS scavenging activity compared to DPPH, with IC₅₀ values ranging from 3.15 to 5.13 μg/mL for structurally related compounds [8] [7]. This enhanced activity reflects the ability of quinone systems to participate in electron transfer reactions more readily than simple phenolic compounds.

The electron transfer mechanism involves single electron donation from the quinone system to the ABTS radical cation, generating the corresponding quinone radical anion. This process is facilitated by the extended π-conjugation system present in the tetrahydronaphthalene backbone, which provides stabilization for the resulting radical species [9].

Hydrogen Peroxide Scavenging Activity

Hydrogen peroxide represents a critical reactive oxygen species that can generate more reactive hydroxyl radicals through Fenton chemistry. Related quinone derivatives demonstrate hydrogen peroxide scavenging activity ranging from 34% to 50% at standard assay concentrations [7]. The mechanism involves either direct reduction of hydrogen peroxide to water through quinone-mediated electron transfer or catalytic decomposition through quinone redox cycling processes.

Structure-Activity Relationships in Antioxidant Activity

The antioxidant capacity of quinone derivatives correlates strongly with specific structural features. The presence of hydroxyl groups at positions adjacent to the quinone moiety enhances antioxidant activity through formation of intramolecular hydrogen bonds that stabilize radical intermediates [6]. The tetrahydro substitution pattern in the naphthalene ring system provides additional electron density that can stabilize oxidized intermediates, potentially enhancing overall antioxidant capacity.

Assay MethodMechanismIC₅₀ Range (μg/mL)Reference Standard
DPPH ScavengingHydrogen atom transfer42.5-115.4Ascorbic acid (40.87)
ABTS ScavengingSingle electron transfer3.15-5.13Trolox (25.20)
H₂O₂ ScavengingCatalytic decomposition34-50% inhibitionN/A
Hydroxyl RadicalMetal chelation + SETVariableMannitol

Comparative Bioactivity with Naphthoquinone Analogues

The biological activity profile of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione can be evaluated through systematic comparison with established naphthoquinone derivatives that have been extensively characterized for their pharmacological properties. This comparative analysis reveals important structure-activity relationships that govern the biological effectiveness of quinone-containing compounds [10] [11] [12].

Anticancer Activity Comparisons

Naphthoquinone derivatives demonstrate variable anticancer activity depending on their substitution patterns and ring saturation levels. Classical 1,4-naphthoquinones such as juglone (5-hydroxy-1,4-naphthoquinone) and plumbagin exhibit IC₅₀ values ranging from 0.6 to 1.4 μM against various cancer cell lines [13] [11]. In contrast, 1,2-naphthoquinones typically demonstrate IC₅₀ values in the 1-25 μM range, while anthraquinone derivatives show moderate activity with IC₅₀ values of 5-100 μM [11] [12].

The tetrahydro substitution pattern present in 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione represents a unique structural feature that may confer distinct biological properties compared to fully aromatic naphthoquinones. Studies on related tetrahydronaphthalene derivatives indicate that partial saturation of the naphthalene ring system can enhance selectivity for cancer cells over normal cells, potentially through altered cellular uptake mechanisms or modified interaction with cellular targets [11].

Enzyme Selectivity Profiles

The selectivity of quinone derivatives for specific enzyme targets varies significantly based on structural modifications. Monosubstituted naphthoquinones typically exhibit broad-spectrum enzyme inhibition with selectivity indices ranging from 2-15, while disubstituted derivatives demonstrate enhanced selectivity (selectivity indices 5-25) for specific targets such as topoisomerase or protein disulfide isomerase [14] [15]. The hydroxyl substitution at the 4-position in tetrahydronaphthalenedione derivatives is predicted to enhance selectivity through formation of specific hydrogen bonding interactions with target enzymes.

Comparative molecular docking studies demonstrate that the number of aromatic rings significantly influences enzyme binding affinity, with the hierarchy: anthraquinone > naphthoquinone > benzoquinone [5]. However, the presence of the tetrahydro substitution in 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione may alter this relationship by providing increased conformational flexibility and alternative binding modes.

Mechanistic Distinctions

The primary mechanisms of action vary among different quinone classes. 1,4-Naphthoquinones primarily function through reactive oxygen species generation and DNA damage, while 1,2-naphthoquinones exhibit preferential topoisomerase inhibition [13] [16]. Anthraquinones typically act through DNA intercalation mechanisms, and benzoquinones primarily target protein sulfhydryl groups through alkylation reactions [2] [17].

The hybrid structure of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione, combining quinone electrophilicity with phenolic hydrogen donation capacity, suggests a multi-target mechanism involving both oxidative stress generation and specific enzyme inhibition. This dual mechanism may provide therapeutic advantages through synergistic effects on cellular targets.

Pharmacokinetic and Safety Profiles

Comparative pharmacokinetic studies reveal that tetrahydronaphthalene derivatives typically exhibit improved oral bioavailability compared to fully aromatic naphthoquinones [11]. The partial saturation reduces π-stacking interactions that can limit solubility and absorption. Additionally, the hydroxyl substitution at the 4-position may enhance glucuronidation-mediated clearance, potentially reducing systemic toxicity compared to unsubstituted quinones.

Structure-activity relationship analysis indicates that compounds with phenylamino substitutions at specific positions demonstrate enhanced anticancer activity with IC₅₀ values comparable to doxorubicin while exhibiting reduced cardiotoxicity [11]. This suggests that strategic modification of the tetrahydronaphthalenedione scaffold could yield derivatives with improved therapeutic indices.

Compound ClassPrimary MechanismIC₅₀ Range (μM)Selectivity IndexOral Bioavailability
1,4-NaphthoquinonesROS generation + DNA damage0.6-502-15Low-Moderate
1,2-NaphthoquinonesTopoisomerase inhibition1-255-25Moderate
AnthraquinonesDNA intercalation5-1001-8Low
TetrahydronaphthalenedionesMulti-target inhibitionPredicted: 1-50Predicted: 3-20High
BenzoquinonesProtein alkylation10-2001-5Variable

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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